3,6-Dichloro-2-hydroxybenzoic acid-13C6

Stable Isotope Dilution LC-MS/MS Quantification Environmental Residue Analysis

Essential 13C6-labeled SIL-IS for accurate LC-MS/MS quantitation of dicamba metabolite DCSA in complex matrices. Co-elutes with native analyte to correct ion suppression/enhancement; deuterated analogs are unavailable or inaccurate. Isotopic purity 99 atom% 13C, chemical purity 98%.

Molecular Formula C7H4Cl2O3
Molecular Weight 212.96 g/mol
CAS No. 1173019-34-5
Cat. No. B1442280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-hydroxybenzoic acid-13C6
CAS1173019-34-5
Molecular FormulaC7H4Cl2O3
Molecular Weight212.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C(=O)O)O)Cl
InChIInChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyFKIKPQHMWFZFEB-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-hydroxybenzoic acid-13C6 (CAS 1173019-34-5): Stable Isotope-Labeled Internal Standard for Dicamba Metabolite Quantification


3,6-Dichloro-2-hydroxybenzoic acid-13C6 (also known as 3,6-dichlorosalicylic acid-(ring-13C6) or DCSA-13C6) is a 13C6-labeled analogue of 3,6-dichloro-2-hydroxybenzoic acid, a key metabolite and synthetic intermediate of the herbicide dicamba . This compound is uniformly labeled with carbon-13 across all six aromatic ring carbons, resulting in a nominal mass shift of M+6 relative to the unlabeled parent molecule (unlabeled CAS 3401-80-7) [1]. It is supplied as a stable isotope-labeled internal standard (SIL-IS) primarily for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise quantification of 3,6-dichloro-2-hydroxybenzoic acid in complex environmental, biological, and agricultural matrices .

Why Unlabeled 3,6-Dichloro-2-hydroxybenzoic Acid or Deuterated Analogs Cannot Substitute for 3,6-Dichloro-2-hydroxybenzoic acid-13C6 in Quantitative LC-MS/MS


Accurate quantification of 3,6-dichloro-2-hydroxybenzoic acid in complex matrices (e.g., soil, plant tissue, biological fluids) via LC-MS/MS is severely compromised by matrix-induced ion suppression/enhancement effects and variable extraction recovery [1]. The unlabeled compound (CAS 3401-80-7), even at high purity (typically 95-98% ), cannot correct for these sources of error because it is chemically identical to the target analyte and cannot be distinguished by the mass spectrometer. Deuterium-labeled (2H) internal standards, while mass-differentiated, often exhibit chromatographic retention time shifts relative to the unlabeled analyte, particularly on modern UPLC columns, leading to incomplete co-elution and inadequate compensation for matrix effects [1]. In contrast, 13C6-labeled 3,6-dichloro-2-hydroxybenzoic acid co-elutes precisely with the native analyte, ensuring identical ionization behavior and enabling reliable correction for both sample preparation losses and ion suppression [1]. This makes it the only appropriate choice for validated, high-accuracy isotope dilution mass spectrometry (IDMS) methods targeting this critical dicamba metabolite.

Quantitative Differentiation of 3,6-Dichloro-2-hydroxybenzoic acid-13C6 (CAS 1173019-34-5) Versus Closest Analogs


Superior Isotopic Enrichment: 99 atom % 13C Ensures Minimal Unlabeled Analyte Interference

The isotopic purity of 3,6-dichloro-2-hydroxybenzoic acid-13C6 is specified at 99 atom % 13C, significantly exceeding the enrichment of deuterated analogs which may suffer from deuterium-hydrogen exchange or incomplete labeling . The unlabeled parent compound (CAS 3401-80-7) has 0% 13C enrichment by definition, making it unsuitable as an internal standard. This high isotopic purity minimizes the contribution of unlabeled or partially labeled species that would otherwise compromise the accuracy of isotope dilution calculations .

Stable Isotope Dilution LC-MS/MS Quantification Environmental Residue Analysis

Certified Chemical Purity: 98% (CP) Minimizes Chromatographic Interferences

The chemical purity of this 13C6-labeled compound is specified at 98% (CP) , compared to typical purity specifications of 95-97% for the unlabeled 3,6-dichloro-2-hydroxybenzoic acid from major suppliers . Higher chemical purity reduces the presence of structurally related impurities that could co-elute and cause ion suppression or isobaric interferences in the MS detector. This is particularly critical when the internal standard is used at low concentrations in trace-level residue analysis.

Analytical Method Validation Chromatographic Purity Reference Standard

Defined Mass Shift: M+6 Provides Unambiguous MS Discrimination Without Chromatographic Shift

The uniform 13C6 labeling of the aromatic ring results in a precise mass shift of M+6 relative to the unlabeled analyte . This mass difference is sufficiently large to avoid isotopic cross-talk between the analyte and internal standard MS channels, yet the physico-chemical properties remain virtually identical, ensuring perfect co-elution [1]. In contrast, deuterated (2H) internal standards often exhibit a retention time shift of 0.01-0.05 min on UPLC columns due to differences in hydrogen bonding and lipophilicity, which can lead to differential matrix effects and compromised quantification accuracy [1].

Mass Spectrometry Isotope Dilution MRM Transitions

Enhanced Ion Suppression Compensation: 13C-Labeled IS Improves Accuracy in Complex Matrices

A class-level study by Berg et al. (2011) demonstrated that 13C-labeled internal standards provide superior correction for ion suppression effects compared to deuterated analogs in UPLC-MS/MS analysis of biological samples [1]. Specifically, 13C-labeled ISs showed improved ability to compensate for matrix effects across a range of analyte concentrations, resulting in more accurate quantification and reduced variability. This finding is directly applicable to 3,6-dichloro-2-hydroxybenzoic acid-13C6 when used to quantify the dicamba metabolite in complex environmental or biological matrices (e.g., soil extracts, plant tissues, urine) where matrix components can cause severe ion suppression.

Matrix Effects Ion Suppression Bioanalysis

Optimal Applications for 3,6-Dichloro-2-hydroxybenzoic acid-13C6 (CAS 1173019-34-5) Based on Quantitative Evidence


Quantification of Dicamba Metabolite Residues in Environmental Monitoring

This 13C6-labeled internal standard is essential for isotope dilution LC-MS/MS methods quantifying 3,6-dichloro-2-hydroxybenzoic acid (DCSA) as a primary metabolite of dicamba in soil, surface water, and groundwater. The high isotopic purity (99 atom % 13C) and chemical purity (98% CP) ensure accurate correction for matrix effects and low-level detection, supporting compliance with EPA and EU regulatory residue monitoring programs .

Food Safety Compliance Testing for Dicamba and Its Metabolites

Regulatory agencies (e.g., US EPA, EFSA) have established tolerances for combined residues of dicamba and its metabolite 3,6-dichloro-2-hydroxybenzoic acid in various food commodities [1]. 3,6-Dichloro-2-hydroxybenzoic acid-13C6 serves as the definitive internal standard for validated LC-MS/MS methods used to demonstrate compliance with these tolerances. Its perfect co-elution with the native metabolite ensures accurate quantification even in complex food matrices prone to ion suppression [2].

Pharmacokinetic and Metabolism Studies of Dicamba in Biological Systems

In studies of dicamba metabolism in livestock, plants, or laboratory animals, accurate measurement of the desmethyl metabolite 3,6-dichloro-2-hydroxybenzoic acid is critical. Using 3,6-dichloro-2-hydroxybenzoic acid-13C6 as an internal standard enables precise quantification in urine, plasma, tissue homogenates, and milk [3]. The 13C6 label provides a robust mass shift (M+6) free from deuterium exchange artifacts, ensuring reliable data for regulatory toxicology and environmental fate assessments [2].

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